4,6-dimethyl-1H-indole-2-carboxylic Acid
Overview
Description
4,6-Dimethyl-1H-indole-2-carboxylic acid is an important organic compound that is widely used in scientific research. It is a derivative of the indole series of compounds, which are known for their potential applications in the fields of medicine, biotechnology, and materials science. This compound is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It is commonly used as a reagent in organic synthesis, and it has a wide range of applications in the fields of biochemistry, pharmacology, and materials science.
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited significant antiviral effects.
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents against Coxsackie B4 virus .
Anti-HIV Activity
Researchers synthesized 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds showed promising results against both HIV-1 (IIIB) and HIV-2 (ROD) strains .
Immunomodulation and Anticancer Potential
- Inhibitors of hepatitis C virus NS5B polymerase : Indole derivatives could play a role in combating hepatitis C .
Other Applications
Mechanism of Action
Target of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , this compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound
properties
IUPAC Name |
4,6-dimethyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-3-7(2)8-5-10(11(13)14)12-9(8)4-6/h3-5,12H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHYVQGVACIBPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392537 | |
Record name | 4,6-dimethyl-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
383132-27-2 | |
Record name | 4,6-dimethyl-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dimethyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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